molecular formula C22H20Cl2N2O2S2 B12123095 N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12123095
M. Wt: 479.4 g/mol
InChI Key: DUVMYDSWMOJUFK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group, a 4-ethylbenzylidene moiety at the 5-position, and a butanamide chain linked to a 2,3-dichlorophenyl group. Thiazolidinones are renowned for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C22H20Cl2N2O2S2

Molecular Weight

479.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C22H20Cl2N2O2S2/c1-2-14-8-10-15(11-9-14)13-18-21(28)26(22(29)30-18)12-4-7-19(27)25-17-6-3-5-16(23)20(17)24/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,25,27)/b18-13-

InChI Key

DUVMYDSWMOJUFK-AQTBWJFISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazolidinone Derivatives

Key structural analogs differ in substituents on the aryl group, benzylidene moiety, and alkyl chain length (Table 1).

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Aryl Group Benzylidene Substituent Chain Length CAS Number
Target Compound 2,3-Dichlorophenyl 4-Ethyl Butanamide -
N-(4-methylphenyl)-4-[(5Z)-5-(4-methylbenzylidene)-... 4-Methylphenyl 4-Methyl Butanamide 6367-06-2
N-(2,3-dimethylphenyl)-3-[(5Z)-5-(4-methylbenzylidene)-... 2,3-Dimethylphenyl 4-Methyl Propanamide 6609-05-8
  • Aryl Group Variations : The target compound’s 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to electron-donating methyl groups in analogs. This may improve target binding in hydrophobic pockets .
  • Chain Length : The butanamide chain offers greater conformational flexibility than propanamide analogs, possibly influencing entropic binding effects .

Spectroscopic and Physicochemical Properties

Spectroscopic Data :

  • IR Spectroscopy: The target compound’s C=S stretch (expected: ~1240–1255 cm⁻¹) aligns with similar thiazolidinones (e.g., 1247–1255 cm⁻¹ in ). The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thiones in .
  • NMR: The ¹H-NMR would show aromatic protons from the dichlorophenyl (δ ~7.2–7.5 ppm) and benzylidene groups (δ ~7.3–7.8 ppm), while the ¹³C-NMR would confirm the thiazolidinone carbonyl (δ ~170–175 ppm) .

Physicochemical Properties :

  • Solubility : The dichlorophenyl and ethyl groups enhance hydrophobicity compared to methyl-substituted analogs, reducing aqueous solubility.
  • Hydrogen Bonding: The dichlorophenyl group’s Cl atoms may act as weak hydrogen bond acceptors, differing from methyl groups’ inductive effects. notes that such interactions dictate crystal packing and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.